molecular formula C14H14N2O2S2 B5814281 METHYL 4-({[(2-THIENYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

METHYL 4-({[(2-THIENYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B5814281
M. Wt: 306.4 g/mol
InChI Key: VVZQYBGJWIZPHH-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a thienylmethyl group through a carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with thienylmethylamine in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbothioyl linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenoxy)methyl)benzoate
  • Methyl 4-((2-(2-((4-ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate

Uniqueness

Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-18-13(17)10-4-6-11(7-5-10)16-14(19)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQYBGJWIZPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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